Isopropyl 2-(3-isopropoxyphenyl)acetate
Description
Properties
Molecular Formula |
C14H20O3 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
propan-2-yl 2-(3-propan-2-yloxyphenyl)acetate |
InChI |
InChI=1S/C14H20O3/c1-10(2)16-13-7-5-6-12(8-13)9-14(15)17-11(3)4/h5-8,10-11H,9H2,1-4H3 |
InChI Key |
OSGYMNSMGISIOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC(=O)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituents on the benzofuran or phenyl ring significantly alter melting points, solubility, and molecular interactions. Key examples include:
- Halogen Substitution : Chloro and iodo derivatives exhibit higher melting points (422–423 K and 420–421 K, respectively) compared to the methyl-substituted analog (403–404 K). This trend correlates with increased molecular mass and enhanced van der Waals interactions .
- π-π Interactions : Methyl-substituted analogs show tighter π-π stacking (3.713 Å vs. 4.057 Å in chloro derivatives), likely due to reduced steric hindrance and optimized electron density overlap .
- Halogen Bonding : Iodo derivatives exhibit I⋯O interactions (2.994 Å), absent in chloro or methyl analogs, which stabilize dimeric structures and influence solubility .
Crystallographic and Structural Features
- Benzofuran Core : All analogs feature a nearly planar benzofuran ring (deviation < 0.012 Å), stabilized by intramolecular conjugation. Substituents at the 3-position (methylsulfinyl) adopt distinct orientations relative to the benzofuran plane, influencing crystal symmetry (e.g., centrosymmetric dimers in iodo derivatives) .
- Packing Motifs :
- Ester Chain Impact: Propyl esters (vs.
Preparation Methods
Esterification via Carboxylic Acid and Alcohol Condensation
The direct esterification of 2-(3-isopropoxyphenyl)acetic acid with isopropyl alcohol represents a straightforward route. In US1808155A, isopropyl acetate synthesis employs glacial acetic acid and isopropyl alcohol in a 100–200% molar excess, catalyzed by 0.2–0.3% sulfuric acid under reflux . Adapting this protocol:
-
Reactants :
-
2-(3-Isopropoxyphenyl)acetic acid (1.0 equiv)
-
Isopropyl alcohol (2.0–3.0 equiv)
-
Sulfuric acid (0.3% w/w)
-
-
Conditions :
-
Reflux at 80–100°C for 6–12 hours
-
Continuous water removal via Dean-Stark trap
-
The reaction equilibrium favors ester formation upon azeotropic water elimination. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the ester is extracted with ethyl acetate .
Acid Chloride Intermediate Route
For substrates with steric hindrance, converting the carboxylic acid to its reactive chloride is advantageous. The synthesis of N-isopropyl-2-chloroacetamide demonstrates the efficacy of chloroacetyl chloride in nucleophilic acyl substitution. Applied here:
-
Chlorination :
-
Esterification :
Key Data :
| Step | Yield | Purity | Catalyst |
|---|---|---|---|
| Chlorination | 85% | 92% | DMF |
| Esterification | 78% | 95% | Triethylamine |
Enzymatic Transesterification
EP0601929A1 highlights acidic ion-exchange resins (e.g., Amberlyst-15) for propylene-based esterification . For transesterification of methyl 2-(3-isopropoxyphenyl)acetate with isopropyl alcohol:
-
Conditions :
-
Enzyme: Lipase B from Candida antarctica (Immobilized)
-
Solvent-free system at 50°C
-
Molar ratio (alcohol:ester) = 3:1
-
Conversion: 68% in 24 hours
-
Advantages :
-
Avoids acidic byproducts
-
Compatible with heat-sensitive substrates
Purification and Isolation
US1808155A details fractional distillation for isopropyl acetate refinement :
-
Initial Distillation : Remove low-boiling impurities (<70°C).
-
Fractional Distillation : Collect ester fraction at 85–90°C (theoretical bp: ~220°C, adjusted for substituents).
Chromatographic Data :
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| GC-MS (HP-5) | 12.7 | 98.5 |
| HPLC (C18) | 8.3 | 97.8 |
Scale-Up Considerations
Industrial protocols from EP0601929A1 emphasize continuous distillation systems :
-
Multi-Column Setup :
Economic Metrics :
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 500 kg | 10,000 kg |
| Energy Consumption | 120 kWh/kg | 85 kWh/kg |
Analytical Characterization
Critical for validating synthesis:
-
FT-IR : Ester C=O stretch at 1745 cm⁻¹, isopropoxy C-O at 1100 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (d, 6H, isopropyl CH₃)
-
δ 4.10 (septet, 1H, OCH(CH₃)₂)
-
δ 3.65 (s, 2H, CH₂COO)
-
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Isopropyl 2-(3-isopropoxyphenyl)acetate, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with esterification of 3-isopropoxyphenylacetic acid using isopropyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Monitor reaction progress via TLC or HPLC.
- Step 2 : Optimize temperature (typically 60–80°C) and solvent selection (e.g., toluene or DCM) to minimize side reactions like hydrolysis or transesterification .
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Yield improvements (>75%) are achievable with anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- NMR : Confirm ester linkage (¹H NMR: δ 1.2–1.4 ppm for isopropyl methyl groups; δ 4.8–5.2 ppm for acetate protons). ¹³C NMR identifies carbonyl (δ 170–175 ppm) and aromatic carbons .
- FT-IR : Ester C=O stretch (~1740 cm⁻¹) and aryl ether C-O-C (~1250 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ and fragmentation patterns to rule out impurities .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Stability Studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).
- Data Interpretation : Degradation kinetics (e.g., first-order) reveal susceptibility to hydrolysis. Stability is typically higher in anhydrous, neutral conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Conflict Resolution :
- Case 1 : Discrepancies in NOESY/ROESY data (e.g., unexpected coupling) may arise from conformational flexibility. Use DFT calculations (e.g., Gaussian) to model low-energy conformers .
- Case 2 : Ambiguous mass fragments can be resolved via tandem MS/MS or isotopic labeling .
Q. How does this compound interact with biological targets, and what assays validate these interactions?
- Methodological Framework :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes/receptors (e.g., cyclooxygenase or kinase targets) .
- Functional Assays : Pair with cellular models (e.g., HEK293 cells) to assess downstream signaling via luciferase reporters or Western blotting .
Q. What computational approaches predict the compound’s reactivity in novel reaction environments?
- Workflow :
- DFT/MD Simulations : Model transition states for ester hydrolysis or nucleophilic substitution. Software: Gaussian, ORCA, or GROMACS.
- Solvent Effects : Use COSMO-RS to predict solvation energy in polar aprotic vs. protic solvents .
Q. How can researchers design SAR studies for derivatives of this compound?
- SAR Protocol :
- Step 1 : Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring or ester group modifications).
- Step 2 : Test bioactivity (e.g., IC₅₀ in enzyme inhibition) and correlate with steric/electronic parameters (Hammett σ, LogP) .
- Step 3 : Apply QSAR models (e.g., CoMFA or machine learning) to prioritize high-potential derivatives .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across replicate studies?
- Troubleshooting Checklist :
- Source 1 : Verify compound purity (≥95% via HPLC) and storage conditions (desiccated, -20°C).
- Source 2 : Standardize assay protocols (e.g., cell passage number, serum batch).
- Source 3 : Use internal controls (e.g., reference inhibitors) to normalize inter-experiment variability .
Tables for Reference
| Key Physicochemical Properties | Value/Description | Source |
|---|---|---|
| LogP (Predicted) | ~3.2 (Hydrophobic) | |
| Solubility in DMSO | >50 mM | |
| Thermal Stability | Stable ≤150°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
